Cupiennin-1c is a member of the cupiennin family of antimicrobial peptides derived from the venom of the wandering spider Cupiennius salei. This peptide, along with its relatives, exhibits significant antimicrobial and insecticidal properties, making it a subject of interest in biochemical and pharmacological research. The cupiennin peptides are characterized by their small size, high basicity, and cationic nature, which contribute to their biological activities.
Cupiennin-1c is isolated from the venom of Cupiennius salei, a spider known for its potent venom that contains various bioactive compounds. The venom gland transcriptome of this spider has revealed a rich diversity of peptides, including cupiennins, which are synthesized as precursors that undergo post-translational modifications to yield active forms .
Cupiennin-1c belongs to the cupiennin family of antimicrobial peptides, specifically classified as cationic α-helical peptides. These peptides are known for their cytolytic and antimicrobial activities against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria . The cupiennin family is further divided into subfamilies based on structural variations and amino acid composition.
The synthesis of Cupiennin-1c involves several key steps:
The complete amino acid sequence for Cupiennin-1c has not been explicitly detailed in available literature but is characterized by a similar length (35 residues) and structural features as other cupiennins. The presence of hydrophobic regions in the N-terminal portion contributes to its membrane-disrupting capabilities.
Cupiennin-1c shares structural similarities with other members of the cupiennin family, characterized by:
While specific structural data for Cupiennin-1c may be limited, studies on related peptides indicate that they possess a hydrophobic N-terminal region followed by charged polar residues at the C-terminus . This arrangement is essential for their biological activity.
Cupiennin-1c undergoes several key interactions:
The mechanism by which Cupiennin-1c exerts its antimicrobial effects involves:
Experimental assays have shown that Cupiennin-1c exhibits minimal inhibitory concentrations against various bacteria in the submicromolar range, demonstrating its potency as an antimicrobial agent .
Cupiennin-1c is characterized by:
Key chemical properties include:
Cupiennin-1c has potential applications in various fields:
High-throughput sequencing of Cupiennius salei venom glands (using 454- and Illumina 3,000 platforms) revealed that linear peptides (LPs), including cupiennins, constitute 24% of all annotated transcripts—surpassing neurotoxins (15%) in abundance [1] [7]. Cupiennin-1c was identified within a subset of 179 distinct linear peptides encoded by four major transcript families (A–D), with minor variants expanding structural diversity [1]. The venom gland transcriptome assembly generated 34,107 contigs, of which 38.2% were venom-gland-specific, highlighting the combinatorial complexity of toxin production [7].
Table 1: Transcriptomic Features of Cupiennius salei Venom Glands
Feature | Value | Significance |
---|---|---|
LP Transcript Abundance | 24% | Dominant toxin class |
Neurotoxin Transcripts | 15% | Lower than LPs |
Total LP Families | 14 | Includes 9 cupiennin families |
Identified LP Sequences | 179 | Cupiennin-1c among them |
Cupiennin-1c is derived from complex precursor structures within transcript families A, B, C, or D. These precursors comprise:
Linkers enable post-translational excision of multiple mature peptides from a single transcript. For example:
Table 2: Precursor Architecture of Cupiennin-1c
Component | Length (aa) | Key Features |
---|---|---|
Signal Peptide | 20–21 | N-terminal localization signal |
Anionic Propeptide | 25–49 | pI 3.85–4.33; 28–70% α-helical |
Linker Sequences | 11–13 | iPQM/PQM termini; 5–7 Glu/Asp residues |
Mature Cupiennin-1c | 35 | C-terminal amidation; cationic (net charge +8) |
Cupiennin-1c-like peptides are restricted to the RTA-clade of araneomorph spiders, confirmed via venom gland transcriptomes of 48 species from 23 families. Key findings include:
The anionic propeptides and linkers in cupiennin precursors exhibit phylogenetic conservation:
Table 3: Linker Properties Across Transcript Families
Transcript Family | Linker Length (aa) | Mean pI | Unique Features |
---|---|---|---|
A | 12 | 4.08 | iPQM1 variant (Glu-containing) |
B | 12 | 4.08 | Shared with propeptide C-termini |
C | 11 | 4.44 | iPQM2 (Ser substitution) |
D | 13 | 4.44 | Thr/Ser substitutions |
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